Nonatetracontafluoro-24-iodotetracosane
Description
Nonatetracontafluoro-24-iodotetracosane (CAS 39823-55-7) is a highly fluorinated iodinated alkane with the molecular formula C₂₄F₄₉I and a molar mass of 1,346.14 g/mol (calculated from atomic weights: C: 12.01, F: 19.00, I: 126.90). Its IUPAC name denotes a 24-carbon chain (tetracosane) with 49 fluorine atoms ("nonatetracontafluoro") and an iodine substituent at the terminal carbon (position 24). The compound is part of the per- and polyfluoroalkyl substances (PFAS) family, characterized by strong carbon-fluorine bonds and high chemical stability .
Structurally, it features a perfluorinated backbone (C₆F₁₃–(CF₂)₁₀–CF₂I) with iodine replacing one fluorine atom at the terminal position. This substitution introduces distinct electronic and steric effects, differentiating it from fully fluorinated analogs. The InChIKey JRJHYWMITKGGTN-UHFFFAOYSA-N confirms its unique stereochemical identity .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24-nonatetracontafluoro-24-iodotetracosane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24F49I/c25-1(26,3(29,30)5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)71)2(27,28)4(31,32)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(72,73)74 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJHYWMITKGGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24F49I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192889 | |
| Record name | Nonatetracontafluoro-24-iodotetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1346.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39823-55-7 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24-Nonatetracontafluoro-24-iodotetracosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39823-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonatetracontafluoro-24-iodotetracosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039823557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonatetracontafluoro-24-iodotetracosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonatetracontafluoro-24-iodotetracosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of nonatetracontafluoro-24-iodotetracosane can be achieved by introducing a fluorinating agent into the reaction of iodinated alkyl compounds. Specifically, 24-iodopentane can be reacted with fluorine gas under heated conditions to obtain the target product . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Nonatetracontafluoro-24-iodotetracosane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability of the perfluorinated structure.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Nonatetracontafluoro-24-iodotetracosane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialized materials and coatings that require high chemical stability and resistance
Mechanism of Action
The mechanism by which nonatetracontafluoro-24-iodotetracosane exerts its effects involves its interaction with molecular targets and pathways. The perfluorinated structure provides high stability and resistance to degradation, allowing it to interact with specific molecular targets without undergoing significant chemical changes. This stability is crucial for its applications in various fields.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent |
|---|---|---|---|---|
| Nonatetracontafluoro-24-iodotetracosane | 39823-55-7 | C₂₄F₄₉I | 1,346.14 | Terminal iodine |
| Perfluorotetracosane | 1766-41-2 | C₂₄F₅₀ | 1,238.18 | Fully fluorinated |
| n-Tetracosane-d₅₀ | N/A | C₂₄D₅₀ | 338.81 | Deuterated hydrogen |
| 1-Iodonaphthalene | 90-14-2 | C₁₀H₇I | 254.06 | Aromatic iodine |
Key Observations :
- Mass and Halogen Effects: this compound’s molar mass is ~9% higher than Perfluorotetracosane (C₂₄F₅₀) due to iodine’s atomic weight (126.90 vs. F: 19.00). This mass difference impacts density and thermal properties .
- Fluorine vs.
Physicochemical Properties
Key Observations :
- Melting Point : Perfluorotetracosane’s high melting point (188–190°C) reflects the rigidity of its fully fluorinated backbone. The iodine analog’s melting point is unreported but likely lower due to iodine’s larger atomic radius disrupting crystallinity .
- Hazards : Both fluorinated compounds are classified as irritants, but iodine’s presence may introduce additional toxicity risks (e.g., thyroid disruption) absent in fully fluorinated analogs .
Biological Activity
Nonatetracontafluoro-24-iodotetracosane is a synthetic compound characterized by its unique molecular structure, which includes a long carbon chain and multiple fluorine atoms. This compound has garnered interest in various fields due to its potential biological activities and interactions with biomolecules.
- Molecular Formula : C24H37F9I
- Molecular Weight : 579.0 g/mol
- IUPAC Name : this compound
The presence of fluorine atoms in the structure often enhances the stability and lipophilicity of the compound, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with cellular membranes and biomolecules. The fluorinated carbon chain may facilitate:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
- Receptor Interaction : It may act as a ligand for various receptors, influencing signaling pathways involved in cellular processes.
Research Findings
- Antimicrobial Activity : Studies have indicated that fluorinated compounds can exhibit antimicrobial properties. This compound was tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.
- Cytotoxicity Studies : In vitro assays demonstrated that this compound could induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells.
- Inflammatory Response Modulation : Preliminary findings suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This suggests that the compound has varying degrees of effectiveness against different bacterial strains.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a controlled laboratory setting, this compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The findings revealed:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
The results indicate a dose-dependent decrease in cell viability, supporting the hypothesis of its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
